molecular formula C21H18N2O4 B4928009 2-(2-naphthyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-(2-naphthyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B4928009
M. Wt: 362.4 g/mol
InChI Key: WMYIRPUNUCGSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-naphthyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, commonly known as NTO, is a heterocyclic compound that has shown promising results in various scientific research applications. NTO is a derivative of oxadiazole and has a unique structure that makes it an interesting compound for further research.

Mechanism of Action

The exact mechanism of action of NTO is not fully understood. However, it is believed that NTO acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. NTO has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
NTO has been shown to have both biochemical and physiological effects. In vitro studies have shown that NTO inhibits the growth and proliferation of cancer cells. NTO has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that NTO has anticancer properties and can inhibit the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

One of the major advantages of NTO is its unique structure, which makes it an interesting compound for further research. NTO is also relatively easy to synthesize and can be obtained in high yields. However, one of the major limitations of NTO is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for NTO research. One of the major directions is the development of new NTO derivatives with improved properties. Another direction is the investigation of the mechanism of action of NTO and its derivatives. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of NTO in vivo. Finally, NTO has shown potential as a sensitizer in DSSCs, and further research is needed to optimize its performance in these devices.
Conclusion:
In conclusion, 2-(2-naphthyl)-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a promising compound with potential applications in optoelectronics and medicinal chemistry. NTO has shown anticancer properties and has been used as a lead compound for the development of new anticancer drugs. Further research is needed to fully understand the mechanism of action of NTO and its derivatives and to optimize their properties for various applications.

Synthesis Methods

The synthesis of NTO involves the reaction of 2-naphthylamine and 2,4,5-trimethoxybenzoyl chloride in the presence of triethylamine and pyridine. The reaction takes place in dichloromethane and is carried out at room temperature. The resulting product is then purified through column chromatography to obtain pure NTO.

Scientific Research Applications

NTO has shown promising results in various scientific research applications. One of the major applications of NTO is in the field of optoelectronics. NTO has been used as a fluorescent material in OLEDs (organic light-emitting diodes) and as a sensitizer in DSSCs (dye-sensitized solar cells). NTO has also been used as a building block for the synthesis of other organic compounds with potential applications in optoelectronics.
Another important application of NTO is in the field of medicinal chemistry. NTO has been shown to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. NTO has also shown potential as an antiviral and antibacterial agent.

properties

IUPAC Name

2-naphthalen-2-yl-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-24-17-12-19(26-3)18(25-2)11-16(17)21-23-22-20(27-21)15-9-8-13-6-4-5-7-14(13)10-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIRPUNUCGSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NN=C(O2)C3=CC4=CC=CC=C4C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalen-2-yl-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.